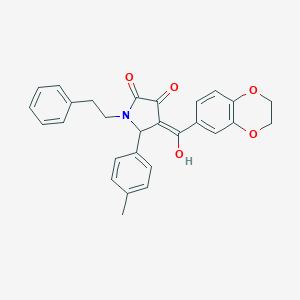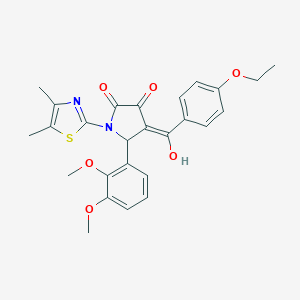![molecular formula C27H32N2O6 B266758 (E)-(4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B266758.png)
(E)-(4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate, commonly known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a synthetic compound that has been extensively studied for its neuroprotective and therapeutic potential in various neurological disorders.
作用机制
MMPEP selectively blocks the (E)-(4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate receptor, which is involved in the regulation of glutamate neurotransmission. By blocking the (E)-(4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate receptor, MMPEP reduces the excitotoxicity caused by excessive glutamate release, which is a common feature of various neurological disorders. MMPEP also modulates the activity of other neurotransmitter systems, including dopamine, GABA, and acetylcholine.
Biochemical and Physiological Effects:
MMPEP has been shown to have various biochemical and physiological effects, including reducing the levels of pro-inflammatory cytokines, increasing the levels of anti-inflammatory cytokines, reducing oxidative stress, and improving mitochondrial function. It has also been shown to have neuroprotective effects against various insults, including ischemia, traumatic brain injury, and neurotoxicity.
实验室实验的优点和局限性
MMPEP has several advantages for lab experiments, including its high selectivity for the (E)-(4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations, including its limited solubility in water and its potential off-target effects.
未来方向
There are several future directions for MMPEP research, including exploring its therapeutic potential in various neurological disorders, investigating its mechanism of action in more detail, developing more potent and selective analogs, and optimizing its pharmacokinetic properties. MMPEP research is a promising area of study that has the potential to lead to the development of new treatments for various neurological disorders.
合成方法
MMPEP can be synthesized using a multistep synthetic route. The synthesis involves the condensation of (E)-4-methoxyphenyl hydrazine with 3-propoxyphenylglyoxal to form the corresponding hydrazone. The hydrazone is then reacted with a morpholine derivative to form the corresponding imine. The imine is reduced using sodium borohydride to form the corresponding amine, which is then reacted with 3,4-dihydro-2H-pyrrole-5-carbaldehyde to form MMPEP.
科学研究应用
MMPEP has been extensively studied for its therapeutic potential in various neurological disorders, including anxiety, depression, addiction, and neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been shown to have neuroprotective effects against excitotoxicity, oxidative stress, and inflammation.
属性
产品名称 |
(E)-(4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate |
|---|---|
分子式 |
C27H32N2O6 |
分子量 |
480.6 g/mol |
IUPAC 名称 |
(E)-(4-methoxyphenyl)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene]methanolate |
InChI |
InChI=1S/C27H32N2O6/c1-3-15-35-22-6-4-5-20(18-22)24-23(25(30)19-7-9-21(33-2)10-8-19)26(31)27(32)29(24)12-11-28-13-16-34-17-14-28/h4-10,18,24,30H,3,11-17H2,1-2H3/b25-23+ |
InChI 键 |
CKJVEMIXVCEVGT-WJTDDFOZSA-N |
手性 SMILES |
CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\[O-])/C(=O)C(=O)N2CC[NH+]4CCOCC4 |
SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN4CCOCC4 |
规范 SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)OC)[O-])C(=O)C(=O)N2CC[NH+]4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266685.png)

![(E)-{1-[2-(diethylammonio)ethyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(2,3-dihydro-1,4-benzodioxin-6-yl)methanolate](/img/structure/B266688.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266689.png)

![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266695.png)
![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-4,5-dioxo-1-(2-phenylethyl)pyrrolidin-2-yl]benzoate](/img/structure/B266696.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266698.png)
![5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266701.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266702.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266705.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266707.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266708.png)